molecular formula C21H18ClN3 B489425 N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 618405-78-0

N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No.: B489425
CAS No.: 618405-78-0
M. Wt: 347.8g/mol
InChI Key: NMJYNSBYFFOCRI-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a complex organic compound that features a combination of indole, pyridine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-methylindole to form an intermediate, which is then reacted with 2-aminopyridine under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-one, while reduction could produce various amine derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The indole and pyridine groups can bind to various enzymes and receptors, modulating their activity. This compound may affect signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine
  • N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
  • N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]quinolin-2-amine

Uniqueness

N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the indole and pyridine groups contribute to its potential biological activities.

Biological Activity

N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, with the molecular formula C21H18ClN3 and a molecular weight of 347.84 g/mol, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a pyridine ring and an indole moiety, which are known to contribute to various pharmacological effects.

PropertyValue
Molecular FormulaC21H18ClN3
Molecular Weight347.84 g/mol
CAS NumberNot specified
SynonymsN-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-N-(2-pyridinyl)amine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chlorophenyl and indole groups enhances its affinity for these targets, potentially leading to significant therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, analogs with similar structures have shown cytotoxic effects against various cancer cell lines, including:

  • A431 (epidermoid carcinoma)
  • HT29 (colorectal carcinoma)

In a comparative study, compounds with halogen substitutions on the phenyl ring demonstrated enhanced growth-inhibitory effects, suggesting that the chlorine atom may play a role in increasing the compound's potency against cancer cells .

Anticonvulsant Activity

Some studies have reported anticonvulsant properties for related compounds. The structure of this compound suggests potential activity in modulating neurotransmitter systems, particularly through interactions with GABAergic pathways .

Antibacterial Activity

Preliminary investigations into the antibacterial efficacy of similar indole-pyridine derivatives have indicated promising results against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various indole derivatives on A431 and HT29 cell lines. The results indicated that compounds with structural similarities to this compound had IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
  • Structure–Activity Relationship (SAR) : SAR analyses have revealed that modifications to the indole and pyridine moieties can enhance biological activity. For example, the introduction of electron-withdrawing groups such as chlorine has been shown to increase potency against cancer cell lines by improving binding affinity to target proteins .

Properties

IUPAC Name

N-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3/c1-14-20(17-9-2-3-10-18(17)24-14)21(15-7-6-8-16(22)13-15)25-19-11-4-5-12-23-19/h2-13,21,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJYNSBYFFOCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Cl)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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